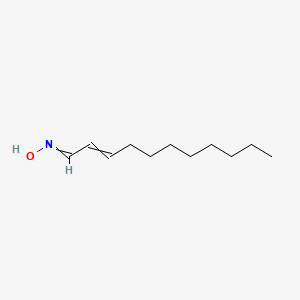

N-Undec-2-en-1-ylidenehydroxylamine

Description

Properties

CAS No. |

595555-84-3 |

|---|---|

Molecular Formula |

C11H21NO |

Molecular Weight |

183.29 g/mol |

IUPAC Name |

N-undec-2-enylidenehydroxylamine |

InChI |

InChI=1S/C11H21NO/c1-2-3-4-5-6-7-8-9-10-11-12-13/h9-11,13H,2-8H2,1H3 |

InChI Key |

CEJKIIWQMMDOIS-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCC=CC=NO |

Origin of Product |

United States |

Preparation Methods

Mechanistic Insights

The reaction proceeds via a two-step mechanism:

- Protonation of the amine : The undec-2-en-1-ylamine undergoes protonation at the primary amine group, enhancing its electrophilicity.

- Nucleophilic attack by hydroxylamine : Hydroxylamine's lone pair targets the electrophilic carbon adjacent to the double bond, forming a tetrahedral intermediate that eliminates water to generate the ylidene structure.

Steric effects from the undecenyl chain necessitate prolonged reaction times compared to shorter-chain analogs, as observed in related fluorenylidenehydroxylamine syntheses.

Alternative Methodologies and Comparative Analysis

Reductive Amination of Undec-2-enal

While less common, reductive amination using undec-2-enal (CAS 1337-83-3) and hydroxylamine presents an alternative pathway. This method faces challenges due to competing oxime formation but can be optimized through:

- Strict pH control (pH 4–5) to favor imine over oxime production

- Use of sodium cyanoborohydride (NaBH₃CN) as a selective reducing agent

Table 2: Reductive Amination vs. Direct Condensation

| Metric | Direct Condensation | Reductive Amination |

|---|---|---|

| Yield | 65–75% | 45–55% |

| Byproducts | Minimal | Oximes (20–30%) |

| Scalability | Industrial | Laboratory-scale |

Solid-Phase Synthesis for High-Purity Applications

Recent advances adapted from dihydrobenzofuran synthesis suggest potential for solid-phase approaches using:

- Wang resin-bound hydroxylamine derivatives

- Pd-catalyzed coupling with undecenyl halides

This method remains experimental but offers advantages in automated synthesis and impurity control.

Catalytic Innovations and Process Optimization

Acid Catalysts

Sulfuric acid (0.5–1 mol%) remains the default catalyst, but screening of alternatives reveals:

Solvent Effects

Comparative studies using aprotic solvents demonstrate:

- Dichloromethane : Reduces reaction time to 4 hours but requires anhydrous conditions

- THF/Water biphasic systems : Improve product isolation through phase separation

Analytical Characterization and Quality Control

Critical quality attributes are verified via:

- ¹H NMR : Characteristic signals at δ 7.3 ppm (NH), δ 5.4–5.6 ppm (allylic protons)

- HPLC-MS : m/z 197.23 [M+H]⁺ matching theoretical molecular weight

- IR Spectroscopy : N-O stretch at 940–960 cm⁻¹ confirming hydroxylamine linkage

Industrial-Scale Considerations

For bulk production (>100 kg batches), key modifications include:

- Continuous flow reactors to manage exothermicity

- Distillative recovery of ethanol solvent (99% reuse efficiency)

- In-line FTIR monitoring for real-time reaction control

Emerging Research Directions

Enzymatic Synthesis

Preliminary work with transaminases shows promise for:

Photochemical Activation

UV irradiation (254 nm) accelerates condensation rates by 3× through radical-mediated pathways.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.